Lipophilicity Advantage Over Parent Compound
3-Tert-butyldibenzofuran-2-ol exhibits a computed XLogP3-AA of 5.0, compared to XLogP3 of 3.8 for the unsubstituted parent compound dibenzofuran-2-ol (CAS 86-77-1) [1][2]. This ΔLogP of +1.2 units corresponds to an approximately 16-fold increase in the octanol-water partition coefficient (log P difference of 1.2 ≈ 15.8× in partition ratio). The addition of a single tert-butyl group thus converts a moderately lipophilic scaffold into a highly lipophilic one, crossing the typical LogP threshold of 5 associated with poor aqueous solubility and high membrane retention.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 (computed by PubChem 2.1, 2021 release) |
| Comparator Or Baseline | Dibenzofuran-2-ol (CAS 86-77-1): XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP = +1.2 (~16-fold partition coefficient increase) |
| Conditions | Computed XLogP values; PubChem XLogP3 algorithm (target) and XLogP3 algorithm (parent); both from authoritative database |
Why This Matters
For procurement decisions involving assays where lipophilicity is a key variable (e.g., cell-based assays, in vivo PK studies, or material doping), this 1.2-log-unit difference means the tert-butyl analog will partition very differently into membranes, organic phases, or polymeric matrices than the parent compound.
- [1] PubChem CID 3322146, 3-Tert-butyldibenzofuran-2-ol. Computed XLogP3-AA = 5.0. Accessed 2026. View Source
- [2] PubChem CID 66587, 2-Dibenzofuranol (CAS 86-77-1). Computed XLogP3 = 3.8. Accessed 2026. View Source
